molecular formula C11H12ClNO2 B6192430 methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate CAS No. 184107-12-8

methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate

Cat. No.: B6192430
CAS No.: 184107-12-8
M. Wt: 225.7
InChI Key:
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Description

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in the development of new therapeutic agents

Preparation Methods

The synthesis of methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and esterification . The reaction conditions typically include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the treatment of neurodegenerative diseases where acetylcholine levels are compromised.

Comparison with Similar Compounds

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other quinoline derivatives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate involves the condensation of 4-chloro-1,2-dihydroquinoline-2-carboxylic acid with methylamine followed by reduction and cyclization.", "Starting Materials": [ "4-chloro-1,2-dihydroquinoline-2-carboxylic acid", "Methylamine", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "4-chloro-1,2-dihydroquinoline-2-carboxylic acid is reacted with excess methylamine in ethanol to form methyl 4-chloro-1,2-dihydroquinoline-2-carboxylate.", "Sodium borohydride is added to the reaction mixture to reduce the ester to the corresponding alcohol.", "Acetic acid is added to the reaction mixture to protonate the nitrogen and promote cyclization to form methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate.", "The product is isolated by filtration and recrystallization from ethanol." ] }

CAS No.

184107-12-8

Molecular Formula

C11H12ClNO2

Molecular Weight

225.7

Purity

95

Origin of Product

United States

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